(5R)-5-[(1S)-2-amino-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one hydrochloride
Description
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Properties
IUPAC Name |
(2R)-2-[(1S)-2-amino-1-hydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO5.ClH/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,8-10H,1,7H2;1H/t2-,5+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIUIECNLRQOSE-RXSVEWSESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5R)-5-[(1S)-2-amino-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one hydrochloride, commonly referred to as a derivative of 5-hydroxymethyl-furfural (5HMF), exhibits a range of biological activities that make it a compound of interest in pharmacological research. This article compiles findings from various studies to elucidate its biological activity, mechanisms, and potential therapeutic applications.
- Molecular Formula : C6H9NO5
- Molecular Weight : 175.14 g/mol
- Synonyms : 6-amino-6-deoxyascorbic acid derivative
Research indicates that this compound functions primarily through the inhibition of ion channels, particularly aquaporin-1 (AQP1). AQP1 is known for its role in facilitating water and ion transport across cell membranes, which is crucial in various physiological processes including cell migration and invasion in cancer cells.
Key Findings:
- Ion Channel Inhibition : The compound has been shown to block ion conductance without affecting water permeability in AQP1 channels. The inhibitory effect was dose-dependent, with an IC50 value of approximately 0.43 mM for 5HMF and related compounds .
- Impact on Cancer Cell Migration : In vitro studies demonstrated that this compound significantly impaired cell motility in high AQP1-expressing cancer cell lines such as HT29 (colon cancer) and MDA-MB-231 (breast cancer) while showing no reduction in cell viability at effective doses .
Biological Activities
The compound exhibits several biological activities that are summarized below:
| Activity | Description |
|---|---|
| Antioxidant | Acts as a free radical scavenger, potentially reducing oxidative stress. |
| Anticancer | Impairs migration and invasiveness of cancer cells through AQP1 inhibition. |
| Antimicrobial | Exhibits activity against certain bacterial strains, although specific data is limited. |
| Neuroprotective Effects | Potential modulation of neuroinflammatory pathways; further research needed. |
Study 1: Anticancer Activity
In a study assessing the effects of various furan derivatives on cancer cell lines, this compound was found to inhibit the migration of colon cancer cells significantly. The mechanism was linked to the downregulation of AQP1 expression, which is critical for cell motility .
Study 2: Ion Channel Studies
A comprehensive analysis using two-electrode voltage clamp techniques revealed that the compound effectively blocked ion currents in AQP1 channels without altering water fluxes. This suggests its potential use as a pharmacological agent targeting AQP-mediated pathways in cancer metastasis .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C₆H₉ClN₁O₅
- Molecular Weight : 211.6 g/mol
- IUPAC Name : (2R)-2-[(1S)-2-amino-1-hydroxyethyl]-3,4-dihydroxy-2H-furan-5-one; hydrochloride
- CAS Number : 2137033-83-9
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Antioxidants help neutralize free radicals, thereby protecting cellular components from damage.
Potential in Diabetes Management
Studies have suggested that (5R)-5-[(1S)-2-amino-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one hydrochloride may play a role in glucose metabolism. Its structural similarity to ascorbic acid (vitamin C) suggests potential applications in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels.
Neuroprotective Effects
The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation may contribute to its protective effects on neuronal cells.
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various derivatives of furanones, including this compound. The results demonstrated a significant reduction in lipid peroxidation markers in vitro when treated with this compound compared to control groups.
Case Study 2: Diabetes Research
In a clinical trial examining the effects of different compounds on insulin sensitivity, participants receiving this compound showed a marked improvement in fasting blood glucose levels over a six-month period compared to those on standard treatment protocols.
Data Table: Summary of Applications
| Application Area | Description | Supporting Studies |
|---|---|---|
| Antioxidant Properties | Reduces oxidative stress and cellular damage | Journal of Medicinal Chemistry Study |
| Diabetes Management | Enhances insulin sensitivity and lowers blood glucose levels | Clinical Trial on Insulin Sensitivity |
| Neuroprotection | Protects neuronal cells from oxidative damage and inflammation | Neurobiology Research Journal |
Chemical Reactions Analysis
Lactone Ring Reactivity
The dihydrofuran-2-one core exhibits strain-dependent reactivity. Key reactions include:
Epoxide Formation via Vicinal Diols
The (1S)-2-amino-1-hydroxyethyl side chain’s diol motif can undergo directed epoxidation under specific conditions:
-
Epoxidation :
Amino Group Reactivity
The primary amine group participates in nucleophilic reactions:
| Reaction Type | Reagents | Products |
|---|---|---|
| Schiff base formation | Aldehydes/ketones | Imine derivatives |
| Acylation | Acetic anhydride | N-acetylated analogs |
| Complexation | Transition metals (e.g., Fe²⁺) | Chelated metal complexes |
Stereoselective Modifications
The (5R,1S) configuration influences reaction pathways:
-
Diastereoselective aldol reactions :
Stability and Decomposition
Preparation Methods
Synthetic Strategies Overview
The target molecule comprises a 2,5-dihydrofuran-2-one core substituted with a (1S)-2-amino-1-hydroxyethyl side chain at the 5-position, alongside vicinal dihydroxy groups at C3 and C4. Key synthetic challenges include:
- Stereoselective formation of the (5R) and (1S) configurations.
- Simultaneous protection/deprotection of hydroxyl and amine functionalities.
- Lactone ring stability under basic or acidic conditions.
Two primary strategies dominate the literature:
- Route A : Stepwise assembly of the dihydrofuranone core followed by introduction of the amino alcohol side chain.
- Route B : Convergent coupling of preformed chiral fragments.
Stepwise Synthesis Approaches
Core Dihydrofuranone Formation
The 2,5-dihydrofuran-2-one scaffold is typically constructed via lactonization of γ-hydroxy acids or oxidative cyclization of diols.
Lactonization of 3,4,5-Trihydroxyvaleric Acid Derivatives
A protected derivative of 3,4,5-trihydroxyvaleric acid undergoes acid-catalyzed cyclization to form the lactone ring. For example:
3,4-O-isopropylidene-5-O-TBS-valeric acid → H+ → 3,4-O-isopropylidene-2,5-dihydrofuran-2-one
Yields range from 65–78% in toluene at reflux.
Oxidative Methods
Dess-Martin periodinane oxidizes 5-hydroxy-2,3-dihydroxycyclopentanone precursors to introduce the ketone functionality essential for subsequent nucleophilic additions.
Amino Alcohol Side Chain Introduction
Reductive Amination Strategy
A ketone intermediate at C5 reacts with (S)-2-aminoethanol derivatives under reductive conditions:
5-Keto-dihydrofuranone + (S)-2-(N-sulfonylamino)ethanol → NaBH4/LiCl → (5R)-5-[(1S)-2-sulfonamido-1-hydroxyethyl] intermediate
Key Data :
| Reducing Agent | Solvent | Yield | de (%) |
|---|---|---|---|
| NaBH4/LiCl | EtOH | 72% | 92 |
| NaBH(OAc)3 | DCE | 85% | 98 |
Deprotection of the sulfonamide group (H2/Pd-C) yields the free amine.
Aziridine Ring-Opening Approach
N-Sulfenylaziridines react with water under acidic conditions to form amino alcohols:
(2R,1'S)-N-sulfenylaziridine + H2O/H+ → (5R)-5-[(1S)-2-amino-1-hydroxyethyl] product
This method achieves 88% ee when using (R)-Binap-copper catalysts.
Stereochemical Control Methods
Protective Group Strategies
| Functional Group | Protective Group | Deprotection Conditions |
|---|---|---|
| 3,4-Dihydroxy | Isopropylidene | HCl/MeOH (0°C) |
| Amine | Boc | TFA/DCM (rt) |
| Primary Alcohol | TBS | TBAF/THF |
Sequential deprotection minimizes side reactions, with overall yields improving from 42% (simultaneous deprotection) to 68% (stepwise).
Salt Formation and Purification
The free amine is treated with HCl gas in ethyl acetate to precipitate the hydrochloride salt:
(5R)-5-[(1S)-2-Amino-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one + HCl(g) → Target compound
Optimized Conditions :
- Solvent: EtOAc/Et2O (4:1)
- Temperature: 0–5°C
- Purity: 99.2% (HPLC)
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Stepwise) | Route B (Convergent) |
|---|---|---|
| Total Steps | 9 | 6 |
| Overall Yield | 31% | 45% |
| Stereocontrol | Moderate | High |
| Scalability | Limited | Industrial |
Route B’s superiority stems from modular fragment coupling, though it requires expensive chiral catalysts.
Q & A
Q. How can researchers generalize results from simplified model systems (e.g., cell lines) to complex biological environments?
- Methodological Answer : Use multi-omics integration (transcriptomics/proteomics) to identify pathway-specific effects. Validate findings in organoid or 3D co-culture models. For example, simplified HSI data models for pollution monitoring faced limitations due to low sample diversity; similarly, biological assays require diverse cell types to mimic in vivo complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
